molecular formula C15H20N2O3S B2365263 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole CAS No. 898644-99-0

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole

Cat. No.: B2365263
CAS No.: 898644-99-0
M. Wt: 308.4
InChI Key: URWPOUYBMWNFMW-UHFFFAOYSA-N
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Description

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a sulfonyl group attached to a methoxyphenyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Substitution with Methoxyphenyl Moiety: The final step involves the substitution of the sulfonyl group with the methoxyphenyl moiety, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, ethyl halides, pyridine, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted imidazoles and sulfonyl derivatives.

Scientific Research Applications

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-ethyl-1-((5-isopropylphenyl)sulfonyl)-1H-imidazole: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    2-ethyl-1-((2-methoxyphenyl)sulfonyl)-1H-imidazole: Lacks the isopropyl group, which may alter its steric properties and binding affinity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-15-16-8-9-17(15)21(18,19)14-10-12(11(2)3)6-7-13(14)20-4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWPOUYBMWNFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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